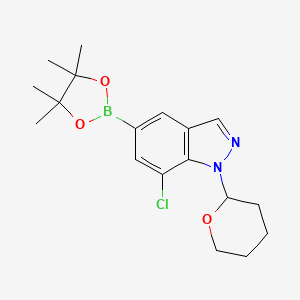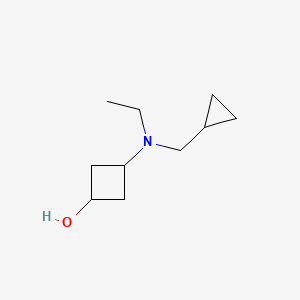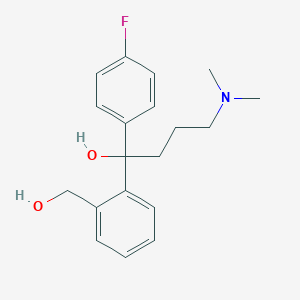![molecular formula C8H9ClFN3O2S2 B15280411 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a hydrazono group, a methyl group, and a sulfonyl fluoride group attached to a benzo[d]thiazole ring
Vorbereitungsmethoden
The synthesis of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride typically involves several steps:
Methylation: The starting material, 2-aminobenzothiazole, is methylated using dimethyl sulfate to form 3-methyl-2-aminobenzothiazole.
Hydrazone Formation: The methylated product is then reacted with hydrazine hydrate to form 3-methyl-2-benzothiazolinone hydrazone.
Sulfonylation: The hydrazone is further reacted with sulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and sulfonamides.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and sulfonamide-resistant bacteria.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments, as well as in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazono group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonyl fluoride group is reactive and can form stable adducts with nucleophilic residues in proteins, disrupting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride include:
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Used as a chromogenic reagent in biochemical assays.
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride: Shares a similar core structure but lacks the sulfonyl fluoride group, leading to different reactivity and applications.
3-Methyl-2-benzothiazolinone hydrazone: Used in the determination of aldehydes and hexosamines.
Eigenschaften
Molekularformel |
C8H9ClFN3O2S2 |
|---|---|
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
(2Z)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H8FN3O2S2.ClH/c1-12-6-4-5(16(9,13)14)2-3-7(6)15-8(12)11-10;/h2-4H,10H2,1H3;1H/b11-8-; |
InChI-Schlüssel |
ZZFCUUOCCWRYIG-MKFZHGHUSA-N |
Isomerische SMILES |
CN\1C2=C(C=CC(=C2)S(=O)(=O)F)S/C1=N\N.Cl |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)F)SC1=NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



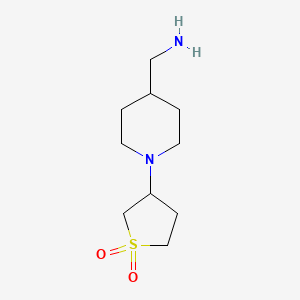
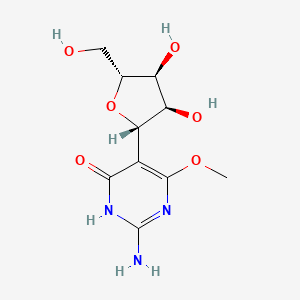
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)


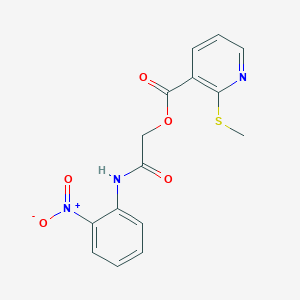
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
